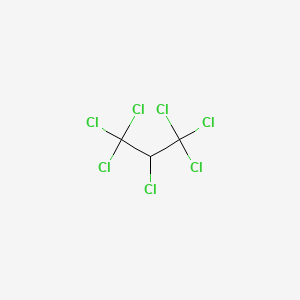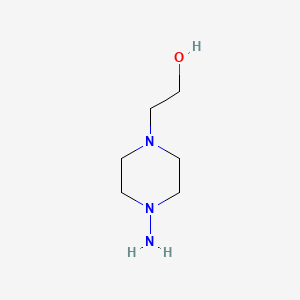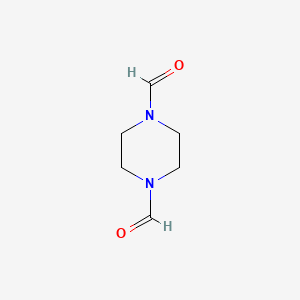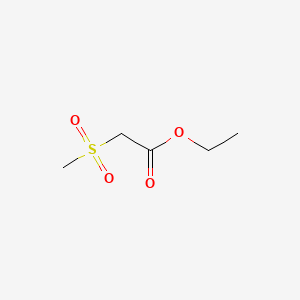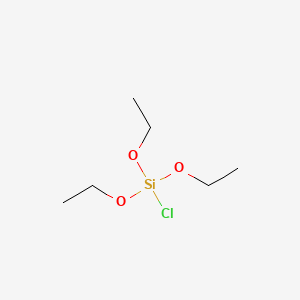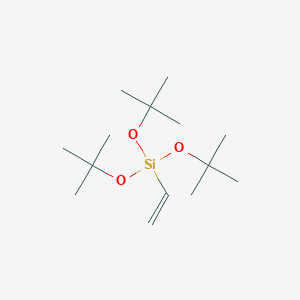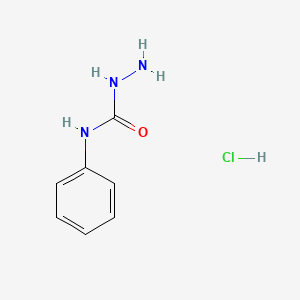
6-Chloroquinoline-2-carbaldehyde
Übersicht
Beschreibung
6-Chloroquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 59394-26-2. It has a molecular weight of 191.62 . The IUPAC name for this compound is 6-chloro-2-quinolinecarbaldehyde .
Molecular Structure Analysis
The InChI code for 6-Chloroquinoline-2-carbaldehyde is 1S/C10H6ClNO/c11-8-2-4-10-7 (5-8)1-3-9 (6-13)12-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
6-Chloroquinoline-2-carbaldehyde: is a valuable intermediate in the synthesis of various heterocyclic compounds. The Vilsmeier-Haack reaction, which involves the use of formylation reactions, is a common method to form versatile carboxaldehyde intermediates . These intermediates are crucial due to their intrinsic pharmacological properties and chemical reactivity, which are essential in the development of new drugs and other therapeutic agents.
Medicinal Chemistry and Drug Design
The quinoline nucleus, which is part of 6-Chloroquinoline-2-carbaldehyde , is of significant interest in medicinal chemistry. Quinoline and its derivatives are known for their broad spectrum of bioactivity, making them a core template in drug design . This compound can be functionalized to create a variety of bioactive molecules, potentially leading to the development of new medications.
Pharmacological Applications
Functionalized quinoline motifs, such as those derived from 6-Chloroquinoline-2-carbaldehyde , have shown substantial efficacies in pharmacological applications . The compound’s ability to undergo various reactions makes it a versatile pharmacophore for exploring new therapeutic avenues.
Organic Synthesis
In organic synthesis, 6-Chloroquinoline-2-carbaldehyde can undergo substitution reactions at its chloro position, leading to the formation of a range of organic compounds . This versatility is crucial for the synthesis of complex molecules and the exploration of new chemical transformations.
Chemical Transformations
The compound is also used in a variety of cyclization and cycloaromatization reactions, which are important for constructing fused or binary quinoline-core structures . These reactions are fundamental in the field of organic chemistry for the synthesis of complex molecular architectures.
Spectroscopic Studies
6-Chloroquinoline-2-carbaldehyde: and its derivatives are characterized by IR and 1H NMR spectroscopic studies to confirm their structure . These techniques are essential for the identification and analysis of new compounds synthesized in the laboratory.
Safety and Hazards
The safety information for 6-Chloroquinoline-2-carbaldehyde indicates that it has the following hazard statements: H302;H315;H319;H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that quinoline compounds, which 6-chloroquinoline-2-carbaldehyde is a part of, have a broad spectrum of bioactivity .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical processes .
Result of Action
Quinoline compounds are known to have a wide range of biological activities .
Eigenschaften
IUPAC Name |
6-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISQESZDBPYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297216 | |
| Record name | 6-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-2-carbaldehyde | |
CAS RN |
59394-26-2 | |
| Record name | 59394-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


